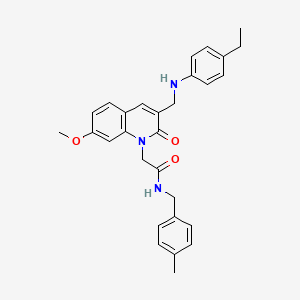

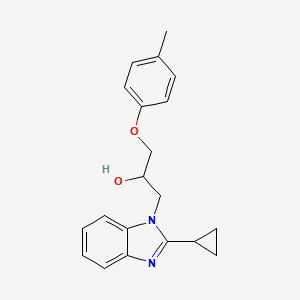

![molecular formula C18H15N5O2 B2699732 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1357796-89-4](/img/structure/B2699732.png)

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent . This compound has also shown promising results as an anticancer agent targeting VEGFR-2 kinase .

Synthesis Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold . It contains a p-tolyl group attached to an acetamide moiety, which is further connected to the [1,2,4]triazolo[4,3-a]quinoxaline core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The compound has been evaluated for its antiviral and antimicrobial activities .科学的研究の応用

Synthesis and Chemical Reactions

A diversified synthesis approach for derivatives of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is highlighted, showcasing the potential for creating structurally varied and complex fused tricyclic scaffolds. This method employs Ugi four-component reactions and copper-catalyzed tandem reactions, providing rapid access to these compounds from readily available materials (Y. An et al., 2017).

Biological Activities

The compound's derivatives have been studied for various biological activities. For example, certain derivatives have shown positive inotropic activity, indicating potential use in heart-related conditions. This activity was evaluated by measuring left atrium stroke volume on isolated rabbit heart preparations, with some compounds exhibiting favorable activity compared with standard drugs (Chunbo Zhang et al., 2008). Furthermore, the exploration of amino acid derivatives linked to the triazoloquinoxaline moiety has been conducted, revealing potential for the development of novel pharmaceutical agents (Walid Fathalla, 2015).

Anticonvulsant Properties

Research into the anticonvulsant properties of novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showcases the therapeutic potential of these compounds. Among the tested derivatives, some exhibited significant anticonvulsant activities, suggesting their utility in treating seizures (Mohamed Alswah et al., 2013).

Antiallergic and Antidepressant Potential

The investigation of 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones for antiallergic properties has led to the identification of potent compounds in inhibiting antigen-induced release of histamine and IgE-mediated passive cutaneous anaphylaxis, indicating their potential as antiallergic agents. Additionally, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been recognized for their potential as rapid-onset antidepressants and potent adenosine receptor antagonists, highlighting their therapeutic promise in mental health (B. Loev et al., 1985; R. Sarges et al., 1990).

作用機序

Target of Action

The primary target of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.

Mode of Action

This compound interacts with its target, DNA, through intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death .

Biochemical Pathways

Given its dna intercalation activity, it is likely that this compound affects pathways related to dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles . These studies can provide insights into the bioavailability of this compound and its potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its DNA intercalation activity . By disrupting the structure and function of DNA, this compound can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . These effects are particularly pronounced in rapidly dividing cells, such as cancer cells .

将来の方向性

特性

IUPAC Name |

N-(4-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-16(24)10-22-14-4-2-3-5-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDXKIGKMDUGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2699649.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)

![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2699669.png)

![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)

![(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-isopropyl-amine](/img/structure/B2699672.png)